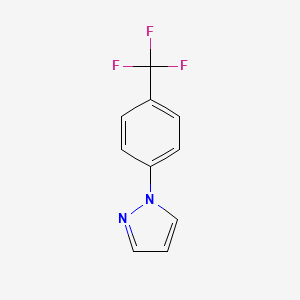

1-(4-(トリフルオロメチル)フェニル)-1H-ピラゾール

概要

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a ω-TA derived from Vitreoscilla stercoraria DSM 513 (VsTA) which was applied to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine ((S)-TPE), a pharmaceutical intermediate of chiral amine .科学的研究の応用

医薬品:抗ウイルス薬の合成

1-(4-(トリフルオロメチル)フェニル)-1H-ピラゾールは、抗ウイルス薬の合成における重要な中間体として役立ちます。 特に、ケモカイン受容体CCR5のアンタゴニストとして作用する化合物の製造に用いられてきました 。この受容体はHIV-1が細胞に侵入するために不可欠であり、この経路を阻害することはエイズの治療戦略です。

触媒:エナンチオマーの速度論的分割

この化合物は、1-(4-(トリフルオロメチル)フェニル)エタノールのエナンチオマーの速度論的分割に適用されており、これはリパーゼ触媒によるエステル交換によって達成されます 。このプロセスは、生物活性化合物にとって貴重な構成要素であるホモキラルな第2級アルコールの製造において重要です。

バイオ触媒:グリーンケミストリーへの応用

この化合物のバイオ触媒における可能性は、グリーンケミストリーの実践を促進するために探求されています。 それは、穏やかな条件下で行われる酵素反応に使用でき、原子経済性を向上させ、化学プロセスの環境への影響を軽減します 。

作用機序

Target of Action

Compounds with a trifluoromethyl group have been found in many fda-approved drugs . For instance, fluoxetine, a drug that contains a trifluoromethyl group, blocks the reuse of serotonin by blocking the reuptake transporter protein located in the presynaptic terminal .

Mode of Action

For example, fluoxetine, a drug with a trifluoromethyl group, acts by blocking the reuptake of serotonin, thereby increasing the amount of serotonin in the brain .

Biochemical Pathways

For instance, 1-(4-(Trifluoromethyl)phenyl)ethanol enantiomers were resolved through lipase-catalyzed transesterification in organic solvents .

Result of Action

For example, fluoxetine, a drug with a trifluoromethyl group, can increase the amount of serotonin in the brain, which can help improve mood and decrease anxiety and panic attacks .

Action Environment

For example, certain conditions such as temperature, enzyme dosage, substrate ratio, and time can affect the lipase-catalyzed transesterification of 1-(4-(Trifluoromethyl)phenyl)ethanol .

生化学分析

Biochemical Properties

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole has been found to interact with enzymes such as lipase PS from Pseudomonas cepacia . This enzyme was selected as the best biological catalyst for the transesterification of 1-(4-(Trifluoromethyl)phenyl)ethanol enantiomers in organic solvents . The nature of these interactions involves the use of vinyl acetate as the acyl donor for the transesterification in isooctane .

Molecular Mechanism

The molecular mechanism of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole involves its interaction with enzymes. For instance, it has been shown to participate in lipase-catalyzed transesterification reactions

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole over time are subject to various factors such as temperature, enzyme dosage, substrate ratio, and time

特性

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIQISUWMZRLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459076 | |

| Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207797-05-5 | |

| Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

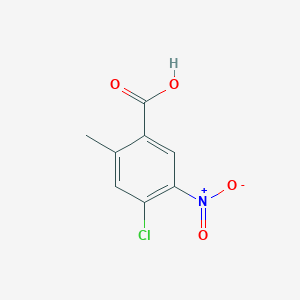

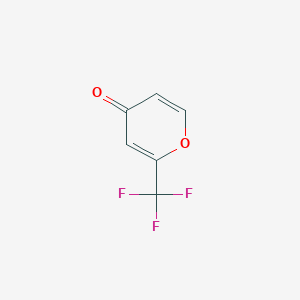

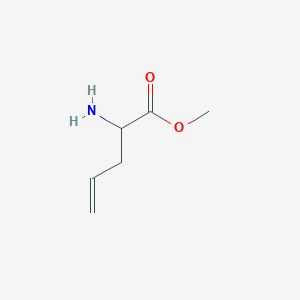

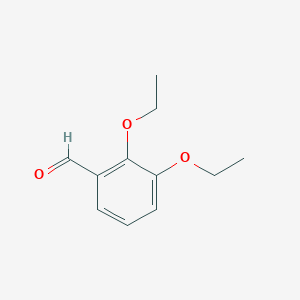

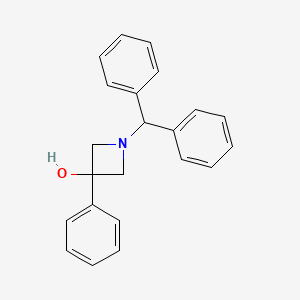

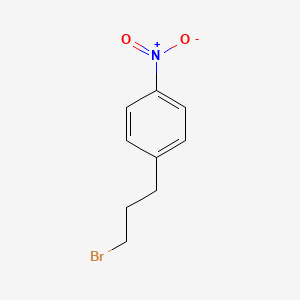

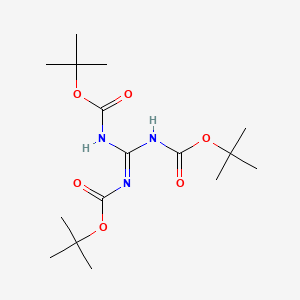

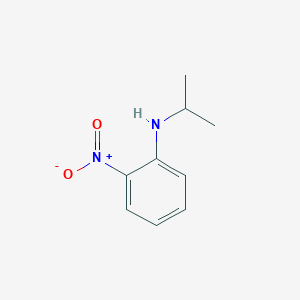

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

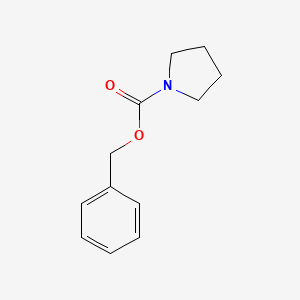

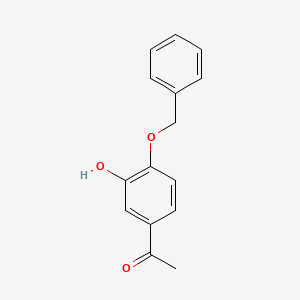

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。